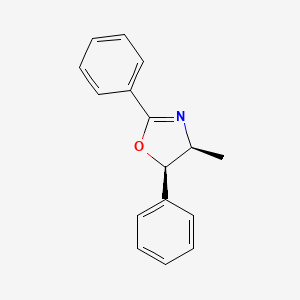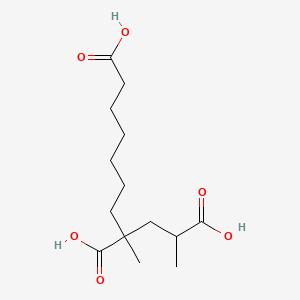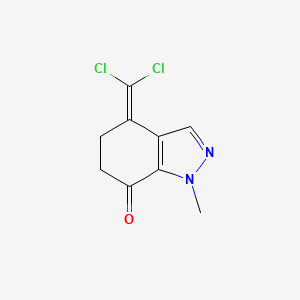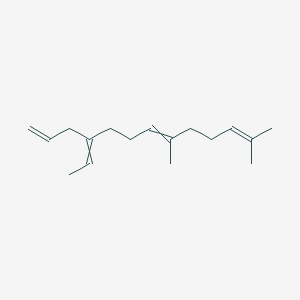silane CAS No. 132410-71-0](/img/structure/B14264288.png)
[2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane: is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a phenoxy group substituted with dimethyl and prop-2-en-1-yl groups, bonded to a trimethylsilane moiety. Its distinct structure makes it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane typically involves the reaction of 2,6-dimethyl-4-(prop-2-en-1-yl)phenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2,6-Dimethyl-4-(prop-2-en-1-yl)phenol+Trimethylsilyl chloride→2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The phenoxy group in 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane) can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield hydrogenated products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can react with the trimethylsilyl group in the presence of a catalyst.
Major Products:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Hydrogenated phenoxy compounds.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Material Science: It can be incorporated into polymers or coatings to improve their thermal and chemical stability.
Biology:
Bioconjugation: The phenoxy group can be functionalized for bioconjugation applications, such as attaching biomolecules to surfaces or nanoparticles.
Medicine:
Drug Delivery: The compound’s unique structure allows it to be used in drug delivery systems, improving the solubility and bioavailability of therapeutic agents.
Industry:
Silane Coupling Agents: It can act as a coupling agent in the production of composite materials, enhancing the adhesion between different phases.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane
- 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane
- 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane
Comparison:
- 2,6-Dimethyl-4-(prop-2-en-1-yl)phenoxysilane is unique due to its trimethylsilyl group, which provides greater steric protection and hydrophobicity compared to its dimethyl, ethyl, or phenyl analogs. This results in enhanced stability and reactivity in various chemical and biological applications.
Propriétés
| 132410-71-0 | |
Formule moléculaire |
C14H22OSi |
Poids moléculaire |
234.41 g/mol |
Nom IUPAC |
(2,6-dimethyl-4-prop-2-enylphenoxy)-trimethylsilane |
InChI |
InChI=1S/C14H22OSi/c1-7-8-13-9-11(2)14(12(3)10-13)15-16(4,5)6/h7,9-10H,1,8H2,2-6H3 |
Clé InChI |
OGDQUAWJTKCLPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1O[Si](C)(C)C)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)




